molecular formula C9H10N4 B2615979 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile CAS No. 1871738-87-2

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Cat. No.: B2615979
CAS No.: 1871738-87-2
M. Wt: 174.207
InChI Key: DVHORIVTQYFIOC-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the 2-methylpyrimidin-4-yl group adds to its chemical complexity and potential for various applications.

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings

Future Directions

Azetidines have received special attention in medicinal chemistry because of their promising biological activity . They have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, the future directions for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile could involve further exploration of its potential biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves the reaction of 2-methylpyrimidine with azetidine-3-carbonitrile under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carbonitrile: Lacks the 2-methylpyrimidin-4-yl group, making it less complex.

    2-Methylpyrimidine: Does not contain the azetidine ring, limiting its reactivity and applications.

Uniqueness

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile stands out due to its combined features of the azetidine ring and the 2-methylpyrimidin-4-yl group. This combination enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-11-3-2-9(12-7)13-5-8(4-10)6-13/h2-3,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHORIVTQYFIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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